4-Methylene-1,3-dioxaspiro[4.5]decan-2-one
Description
Contextualizing 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one within Spirocyclic Chemistry and Cyclic Carbonate Systems
This compound is a member of two significant classes of organic compounds: spirocycles and cyclic carbonates. Spiro compounds are characterized by having at least two molecular rings connected by a single common atom. In the case of this compound, this spiro atom links a cyclohexane (B81311) ring and a 1,3-dioxolane-2-one ring. This spirocyclic structure imparts a three-dimensional and rigid conformation to the molecule.
The second key feature is the cyclic carbonate group, specifically a five-membered 1,3-dioxolan-2-one ring. Cyclic carbonates are valuable intermediates in organic synthesis and are increasingly explored as monomers for the production of polycarbonates. The synthesis of cyclic carbonates often involves the reaction of epoxides with carbon dioxide, representing a method for CO2 utilization. rsc.org The presence of an exocyclic methylene (B1212753) group (a double bond outside the ring system) on the carbonate ring is a crucial feature that enables specific types of polymerization reactions.
Significance of the Methylene-Substituted Spirocyclic Carbonate Scaffold in Organic Synthesis and Polymer Science
The combination of a spirocyclic framework and a methylene-substituted cyclic carbonate in one molecule is of considerable interest for several reasons. In organic synthesis, spirocyclic structures are prevalent in many natural products and pharmaceuticals, and the development of new methods for their synthesis is an active area of research. nih.gov
In polymer science, the methylene-substituted cyclic carbonate moiety is particularly significant as it can undergo radical ring-opening polymerization (rROP). rsc.org Unlike traditional ring-opening polymerization of cyclic esters and carbonates which typically proceeds via ionic mechanisms, rROP allows for the incorporation of carbonate units into polymer chains under radical polymerization conditions. This opens up possibilities for creating novel copolymers with unique properties, such as degradable vinyl polymers. The radical polymerization of cyclic ketene (B1206846) acetals, a class of compounds that includes methylene-substituted cyclic carbonates, can lead to the formation of polyesters. rsc.org
The polymerization of monomers like 4-methylene-1,3-dioxolan-2-ones can proceed with decarboxylation, leading to polymers with keto groups. google.com The spirocyclic portion of this compound can enhance the thermal and mechanical properties of the resulting polymers due to its rigid structure. The synthesis of polycarbonates containing spirocyclic acetal (B89532) structures has been shown to yield polymers with high glass transition temperatures and excellent thermal stability. acs.orgtue.nl
Chemical and Physical Properties
Below are some of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | rsc.org |
| Appearance | Colorless oil | rsc.org |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of chemical compounds.
¹H NMR (301 MHz, CDCl₃) δ (ppm)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Source |
| 4.70 | d | 3.9 | 1H | Methylene proton | rsc.org |
| 4.26 | d | 3.9 | 1H | Methylene proton | rsc.org |
| 2.02 – 1.89 | m | 2H | Cyclohexane protons | rsc.org | |
| 1.74 – 1.54 | m | 7H | Cyclohexane protons | rsc.org | |
| 1.36 – 1.20 | m | 1H | Cyclohexane proton | rsc.org |
Synthesis of this compound
The synthesis of this compound has been reported through a copper-catalyzed reaction of a propargylic alcohol with carbon dioxide. rsc.org Another preparation method is mentioned in a patent, though specific details of the procedure are analogous to a previously cited German patent. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-methylidene-1,3-dioxaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-7-9(12-8(10)11-7)5-3-2-4-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSXIURLVVZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2(CCCCC2)OC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350682 | |
| Record name | 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92474-80-1 | |
| Record name | 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Methylene 1,3 Dioxaspiro 4.5 Decan 2 One
Overview of Reactivity Modulated by the Methylene (B1212753) and Spiro Architecture
The reactivity of 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one is largely dictated by the interplay between its exocyclic double bond and the strained spirocyclic system. The methylene group, being part of a ketene (B1206846) acetal-like structure, is electron-rich and thus susceptible to attack by electrophiles. The spiro architecture introduces ring strain, which can be a driving force for ring-opening reactions.
While specific studies on the condensation reactions of this compound with carbonyl compounds are not extensively documented in the reviewed literature, the inherent reactivity of the exocyclic methylene group suggests its potential to participate in such transformations. In reactions with aldehydes and ketones, the electron-rich double bond of the methylene group can act as a nucleophile, particularly under acidic catalysis, to attack the electrophilic carbonyl carbon. This would lead to the formation of a new carbon-carbon bond and a β-hydroxy adduct, which could subsequently undergo dehydration to yield a conjugated system.
Nucleophilic attack on this compound can occur at several electrophilic sites. The carbonyl carbon of the carbonate group is a primary target for strong nucleophiles, which can lead to ring-opening of the dioxolanone ring. Additionally, the spirocyclic carbon atom is susceptible to nucleophilic attack, particularly if the reaction is promoted by a Lewis acid that coordinates to one of the oxygen atoms, thereby activating the ring system.
The addition of nucleophiles to the exocyclic double bond is also a plausible reaction pathway. libretexts.orglibretexts.org In the presence of an acid catalyst, protonation of the methylene group would generate a stabilized carbocation, which can then be attacked by a variety of nucleophiles. For instance, the addition of alcohols to related 2-methylene-1,4-dioxaspiro[4.5]decane has been shown to proceed with the formation of the corresponding alkoxy derivatives. rsc.org
The presence of both a reactive double bond and a cyclic carbonate moiety allows this compound and its derivatives to participate in various cyclization reactions. Palladium-catalyzed cycloaddition reactions are particularly noteworthy for related methylene cyclic carbonates. nih.govchemrxiv.orgnih.gov These reactions often proceed through the formation of a zwitterionic π-allyl palladium intermediate, which can then react with a variety of dienophiles or other unsaturated partners in [4+2] or [3+2] cycloadditions to form complex spirocyclic or fused-ring systems. nih.govchemrxiv.orgnih.gov
For example, palladium-catalyzed [4+2] cycloaddition of 2-methylidenetrimethylene carbonate with sulfamate-derived cyclic imines has been successfully employed to synthesize pharmacologically relevant 1,3-oxazine derivatives in high yields. nih.govchemrxiv.org While direct examples with this compound are not specified, the similar structural features suggest its potential as a synthon in analogous transformations for the construction of novel spirocyclic compounds.
Radical Ring-Opening Polymerization (RROP) Mechanisms
This compound belongs to the class of cyclic ketene acetals, which are known to undergo radical ring-opening polymerization (RROP). nih.govresearchgate.netrsc.org This polymerization technique is a powerful method for synthesizing polyesters, as the radical-initiated process leads to the cleavage of the cyclic structure and the formation of ester linkages in the polymer backbone. nih.govresearchgate.net
The radical ring-opening polymerization of cyclic ketene acetals like this compound is initiated by a radical species that adds to the exocyclic methylene group. chemrxiv.org This addition results in the formation of a carbon-centered radical on the quaternary spiro carbon. This intermediate can then undergo a β-scission reaction, leading to the opening of the dioxolanone ring. The driving force for this ring-opening is the relief of ring strain and the formation of a more stable ester carbonyl group in the polymer backbone.
The resulting open-chain radical contains an ester functionality and a terminal radical that can then propagate by adding to another monomer molecule, continuing the polymerization process. It is important to note that there can be a competition between the ring-opening pathway and a simple vinyl polymerization pathway where the radical adds to the double bond without subsequent ring opening. The extent of ring-opening versus vinyl addition is influenced by factors such as the monomer structure, temperature, and the nature of the radical initiator. chemrxiv.org
| Monomer Type | Ring Size | Ring-Opening Tendency | Resulting Polymer Structure |
| 2-methylene-1,3-dioxolane | 5-membered | High | Polyester (B1180765) |
| 2-methylene-1,3-dioxepane (B1205776) | 7-membered | Very High | Polyester |
| Saturated Analogs | N/A | Low | Polyacetal (via vinyl polymerization) |
This table provides an illustrative overview of the RROP of related cyclic ketene acetals.
During the polymerization of certain cyclic carbonates, particularly under cationic conditions, decarboxylation, or the loss of carbon dioxide, can occur as a side reaction. While less common in radical polymerizations, the potential for decarboxylation exists, especially at elevated temperatures. In the context of this compound, decarboxylation would involve the elimination of a molecule of CO2 from the carbonate moiety.
If decarboxylation were to occur during the radical ring-opening polymerization, it would lead to the formation of ether linkages in the polymer backbone in addition to the expected ester linkages. This would result in a copolymer with a more complex microstructure, which would, in turn, affect its physical and chemical properties. The propensity for decarboxylation is dependent on the stability of the intermediates formed during the polymerization and the reaction conditions employed.
Regioselectivity in Ring-Opening Processes
The ring-opening of this compound, particularly during radical polymerization, is a process governed by the principles of radical stability. While specific studies quantifying the regioselectivity for this exact molecule are not prevalent in the reviewed literature, extensive research on analogous cyclic ketene acetals (CKAs) provides a strong basis for predicting its behavior. The key determinant in the regioselective cleavage of the dioxaspiro ring system is the formation of the most stable radical intermediate.
In the case of this compound, the initiation of polymerization, typically through a radical initiator, leads to the addition of a radical species to the exocyclic double bond. This generates a radical on the carbon atom at position 4 of the dioxaspiro skeleton. Subsequently, the ring can open in two possible ways, leading to different radical intermediates.
The first possibility involves the cleavage of the O1-C2 bond, which would result in a primary alkyl radical. The second, and more favorable pathway, involves the cleavage of the C5-O1 bond. This cleavage is predicted to be the dominant pathway as it leads to the formation of a more stable tertiary radical centered on the spiro carbon atom, which is part of the cyclohexane (B81311) ring. This increased stability is attributed to hyperconjugation with the adjacent C-C bonds of the cyclohexane ring.
This principle of forming the most stable radical intermediate is a well-established trend in the radical ring-opening polymerization of substituted cyclic ketene acetals. For instance, studies on 2-methylene-4-phenyl-1,3-dioxolane have shown that ring-opening occurs almost exclusively to form the more stable secondary benzylic radical. By analogy, the spirocyclic nature of this compound and the presence of the cyclohexyl group are expected to strongly favor a specific ring-opening pathway.
| Ring-Opening Pathway | Intermediate Radical | Predicted Stability | Expected Product Structure |
|---|---|---|---|
| Cleavage of O1-C2 bond | Primary Alkyl Radical | Less Stable | Minor or not observed |
| Cleavage of C5-O1 bond | Tertiary Radical on Spiro Carbon | More Stable | Predominant polyester structure |
Other Polymerization Modalities and Their Mechanisms
Beyond radical ring-opening polymerization, other polymerization methods can be considered for this compound, although detailed mechanistic studies for this specific monomer are limited. The reactivity of the exocyclic methylene group and the carbonate functionality suggests the potential for cationic and anionic polymerization pathways.
Cationic Polymerization:
Cyclic ketene acetals are known to be susceptible to cationic polymerization, often initiated by protic acids or Lewis acids. The mechanism typically involves the protonation or coordination of the initiator to the exocyclic double bond, generating a carbocationic species. For this compound, this would lead to a tertiary carbocation stabilized by the adjacent oxygen atom.
However, in many cases of cationic polymerization of cyclic ketene acetals, a significant drawback is the competition between ring-opening and ring-retaining (vinyl) polymerization. Often, the propagation proceeds through the double bond without ring cleavage, leading to a polymer with pendant spirocyclic groups rather than a polyester backbone. The propensity for ring-opening versus vinyl polymerization in the cationic process is highly dependent on the monomer structure, the nature of the initiator, and the reaction conditions such as temperature and solvent polarity. For some cyclic ketene acetals, cationic polymerization can lead exclusively to non-ring-opened polymers.
Anionic Polymerization:
The anionic polymerization of cyclic carbonates, a class of compounds related to this compound, has been investigated. The mechanism typically involves the nucleophilic attack of an anionic initiator at the carbonyl carbon of the carbonate group, leading to ring-opening and the formation of an alkoxide propagating species.
However, the anionic polymerization of five-membered cyclic carbonates can be complex and may require specific conditions to proceed efficiently without side reactions like decarboxylation. For this compound, the presence of the exocyclic methylene group could further complicate the anionic polymerization process, potentially leading to competing reactions at the double bond. The feasibility and mechanism of a controlled anionic ring-opening polymerization for this specific monomer would require dedicated investigation.
| Polymerization Modality | Initiator Type | Potential Mechanism | Anticipated Challenges |
|---|---|---|---|
| Cationic Polymerization | Protic or Lewis Acids | Formation of a carbocationic intermediate, potential for both ring-opening and vinyl polymerization. | Competition with ring-retaining polymerization, leading to mixed polymer structures. |
| Anionic Polymerization | Nucleophilic Anions | Nucleophilic attack at the carbonyl carbon, leading to a ring-opened alkoxide. | Potential for side reactions such as decarboxylation and reactions at the exocyclic methylene group. |
In-Depth Analysis of Polymer Science and Material Applications Derived from this compound Monomer Is Not Possible Due to Lack of Available Research
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the polymer science and material applications of the monomer This compound . While the compound is listed in chemical databases such as PubChem and by various chemical suppliers, confirming its existence and structure (CAS Number: 92474-80-1), no specific studies detailing its homopolymerization, copolymerization with vinyl monomers, or the degradation properties of its derived polymers could be located. localpharmaguide.comnih.govnih.govchemicalbook.com
The requested article structure requires in-depth research findings, including data tables, for the following specific areas:
Homopolymerization Studies and Polymer Properties
Copolymerization with Diverse Vinyl Monomers (Methacrylates, Acrylates, Styrenics)
Reactivity Ratios and Penultimate Unit Effects
Design of Degradable and Recyclable Materials
Hydrolytic Degradation Pathways
The available scientific literature extensively covers other related cyclic ketene acetals (CKAs), such as 2-methylene-1,3-dioxepane (MDO) and various substituted 2-methylene-1,3-dioxolanes. researchgate.netehu.esresearchgate.netresearchgate.net These studies demonstrate that CKAs are a versatile class of monomers used to introduce degradable ester linkages into the backbone of vinyl polymers via radical ring-opening polymerization. ehu.esehu.es Research in this area includes detailed analyses of copolymerization with acrylates, methacrylates, and styrenic monomers, as well as the determination of reactivity ratios and investigations into the degradation behavior of the resulting polymers. researchgate.netresearchgate.netsapub.org
However, without specific experimental data for this compound, any attempt to generate the requested content would require extrapolation from these related but structurally distinct monomers. This would not meet the required standard of scientific accuracy focused solely on the specified compound. The unique spirocyclic structure, which links a cyclohexane ring to the dioxolanone ring, would likely impart distinct steric and electronic effects on its polymerization behavior and polymer properties compared to other well-studied CKAs. Therefore, a scientifically rigorous and accurate article as outlined cannot be produced.
Further research dedicated specifically to the polymerization and degradation of this compound is necessary before a detailed article on its applications in polymer science can be written.
Polymer Science and Material Applications Derived from 4 Methylene 1,3 Dioxaspiro 4.5 Decan 2 One Monomer
Design of Degradable and Chemically Recyclable Polymeric Materials
Chemical Recycling Strategies for Polymers from Cyclic Ketene (B1206846) Hemiacetal Esters
Polymers derived from cyclic ketene hemiacetal esters, such as 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one, are distinguished by the presence of ester linkages directly within the polymer backbone. This structural feature is a direct result of the radical ring-opening polymerization mechanism of the monomer. The incorporation of these ester groups makes the resulting polyesters susceptible to chemical degradation, which forms the basis for effective chemical recycling strategies.
Chemical recycling, specifically through processes like chemolysis or solvolysis, aims to break down the polymer into its constituent monomers. cefic.org For polyesters derived from cyclic ketene hemiacetal esters, this involves targeting the ester bonds for cleavage. This can be achieved under mild catalytic conditions, potentially allowing for the complete recovery of the original monomer. nih.gov The ability to regenerate the monomer from the polymer waste is a cornerstone of creating a circular economy for these materials, reducing dependence on virgin feedstock and mitigating plastic pollution. nih.gov
The process of depolymerization breaks down the plastic waste into its fundamental building blocks, which can then be purified and reintroduced into the production cycle to create new polymers. cefic.org This approach is particularly advantageous for specialized polymers where the monomer itself is of high value. Research into related degradable polyesters has demonstrated that the strategic placement of cleavable linkages in the polymer backbone facilitates environmental degradation and recycling. researchgate.netrsc.org The successful recovery of monomers from polymers containing ester groups in their backbone has been demonstrated, providing a viable pathway for the chemical recycling of materials produced from this compound. nih.gov
Applications in Specialized Material Formulations
Epoxy resins are widely used for their strong adhesion, chemical resistance, and mechanical properties. However, high-performance epoxy resins, such as those based on bisphenol A (BPA), often have very high viscosity, making them difficult to process. To address this, reactive diluents are added to the formulation. purnimagroup.comgoogle.com A reactive diluent is a low-viscosity substance that contains functional groups (in this case, epoxide groups) that can co-react with the epoxy resin and hardener during the curing process, becoming a permanent part of the polymer network. purnimagroup.com
A key advantage of using a spirocyclic monomer like this as a reactive diluent is its ability to mitigate the polymerization shrinkage that is characteristic of standard epoxy curing. nih.gov Conventional reactive diluents often contribute to higher shrinkage. In contrast, the ring-opening mechanism of this compound helps to counteract the volume reduction, leading to cured materials with lower internal stress. This makes it a valuable component for applications where dimensional accuracy and reduced stress are critical.
Table 1: Comparison of Reactive Diluent Effects in Resin Formulations
| Feature | Traditional Reactive Diluent (e.g., Glycidyl Ethers) | This compound |
|---|---|---|
| Primary Function | Viscosity Reduction | Viscosity Reduction, Shrinkage Control |
| Curing Mechanism | Co-reacts with epoxy resin via epoxy groups | Ring-opening polymerization within the matrix |
| Effect on Shrinkage | Typically maintains or increases overall shrinkage | Reduces overall volumetric shrinkage nih.gov |
| Impact on Stress | Can contribute to internal stress | Reduces internal stress due to lower shrinkage mdpi.com |
A significant challenge in polymer science is the volumetric shrinkage that occurs when monomers convert into a polymer network. mdpi.com This shrinkage is primarily due to the replacement of longer van der Waals distances between monomer molecules with shorter covalent bonds in the polymer chain. mdpi.com The resulting internal stresses can lead to micro-cracking, poor adhesion, and dimensional inaccuracy in the final product, which is a major drawback in precision applications such as dental composites, high-performance adhesives, and advanced electronics. researchgate.net
Monomers like this compound are classified as "expanding monomers" and offer a solution to this problem. capes.gov.brresearchgate.net Their unique spirocyclic structure allows them to undergo ring-opening polymerization. During this process, for every one new bond that is formed, at least one existing chemical bond in the ring structure is cleaved. researchgate.net In the case of spiro monomers, this ring-opening mechanism results in an increase in the molar volume of the repeating unit compared to the monomer, which can partially or completely offset the shrinkage that occurs from chain formation.
This characteristic of near-zero or even slight expansion during polymerization is critical for high-precision applications. capes.gov.br The use of these monomers in formulations for dental composites, for example, can drastically reduce polymerization stress at the tooth-restoration interface, improving the longevity of the repair. mdpi.com The ability to maintain volume constancy ensures the fidelity of molded parts and the integrity of adhesive bonds in applications where even microscopic dimensional changes can lead to failure.
Table 2: Polymerization Shrinkage of Different Monomer Types
| Monomer Type | Polymerization Mechanism | Typical Volumetric Shrinkage | Key Advantage |
|---|---|---|---|
| Methacrylates (e.g., Bis-GMA/TEGDMA) | Chain-growth (addition) | 5% - 12% nih.gov | Fast cure, good mechanical properties |
| Standard Epoxies | Ring-opening of epoxide | 1% - 5% | Excellent adhesion and strength |
| Spirocyclic Monomers (e.g., this compound) | Ring-opening of spiro ring | <1% (can be near-zero or expanding) mdpi.comresearchgate.net | Low shrinkage, reduced internal stress |
Advanced Spectroscopic and Structural Characterization of 4 Methylene 1,3 Dioxaspiro 4.5 Decan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Monomers and Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one and its polymeric derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methylene (B1212753) protons of the exocyclic double bond, the protons of the cyclohexane (B81311) ring, and the protons of the dioxolane ring are observed. For instance, in a related compound, 1,4-dioxaspiro[4.5]decan-8-one, the protons of the dioxolane ring appear around 4.0 ppm, while the cyclohexane protons resonate at higher fields. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. Key resonances include those for the spiro carbon, the carbonyl carbon of the carbonate group, the olefinic carbons of the methylene group, and the carbons of the cyclohexane ring.
When this compound undergoes polymerization, NMR is instrumental in confirming the structural changes. The disappearance of the signals corresponding to the exocyclic methylene group and the appearance of new signals characteristic of the polymer backbone are key indicators of successful polymerization.
Table 1: Representative NMR Data for Spirocyclic Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one chemicalbook.com | ¹H | 4.037 | s | O-CH₂-CH₂-O |
| 1,4-Dioxaspiro[4.5]decan-8-one chemicalbook.com | ¹H | 2.512 | t | CH₂-C=O |
| 1,4-Dioxaspiro[4.5]decan-8-one chemicalbook.com | ¹H | 2.019 | t | CH₂-CH₂-C=O |
| 3-methyl-1,3,8-triazaspiro[4.5]decan-4-one | ¹H | - | - | Data available in spectral databases chemicalbook.com |
This table is illustrative. Specific data for this compound would require experimental determination.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₂O₃, the expected molecular weight is approximately 168.19 g/mol . nih.gov
Electron ionization (EI) is a common method used in MS. Upon ionization, the molecular ion [M]⁺ is formed, which can then undergo a series of fragmentation reactions. For cyclic carbonates, a characteristic fragmentation pathway involves the loss of a carbon dioxide (CO₂) molecule. researchgate.net In the case of this compound, this would lead to a significant fragment ion. Further fragmentation of the remaining structure can provide valuable information about the connectivity of the atoms.
High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z), which can confirm the elemental composition of the parent molecule and its fragments. The fragmentation of related nitroalkenes has been shown to proceed through complex cyclization and fragmentation pathways, yielding nitrile and aldehyde products. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | C₉H₁₂O₃⁺ | 168.0786 | Molecular Ion |
This table presents predicted data based on the compound's structure and common fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent band in the IR spectrum of a cyclic carbonate is the C=O stretching vibration, which typically appears at a high frequency, often in the range of 1780-1800 cm⁻¹. researchgate.net This is a higher wavenumber than for acyclic carbonates and ketones due to ring strain. Another important absorption is the C=C stretching vibration of the exocyclic methylene group, which is expected around 1620-1680 cm⁻¹. pnrjournal.com
Additionally, the C-O stretching vibrations of the carbonate and ether linkages will be visible, usually in the fingerprint region between 1000 and 1300 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclohexane and methylene groups will appear around 2800-3000 cm⁻¹. pnrjournal.com
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (cyclic carbonate) | Stretching | 1780 - 1800 researchgate.net |
| C=C (alkene) | Stretching | 1620 - 1680 pnrjournal.com |
| C-O (carbonate/ether) | Stretching | 1000 - 1300 researchgate.net |
X-ray Diffraction for Solid-State Structural Analysis of Spiro Derivatives
This technique is particularly valuable for spirocyclic systems as it can unambiguously determine the relative stereochemistry at the spiro center and any other chiral centers within the molecule. The crystal packing, which reveals how molecules are arranged in the solid state, can also be elucidated, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com
For example, studies on related oxaspirocyclic compounds have provided detailed structural data, including the monoclinic crystal system and space group P21/c, along with specific cell parameters. mdpi.com The analysis of bond lengths and angles confirms the geometry of the spirocyclic framework. mdpi.com
Table 4: Illustrative Crystallographic Data for a Spirocyclic Compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P21/c | mdpi.com |
| a (Å) | 6.2554(13) | mdpi.com |
| b (Å) | 14.605(3) | mdpi.com |
| c (Å) | 16.265(3) | mdpi.com |
| β (°) | 95.97(3) | mdpi.com |
This table shows example data for a related spiro compound, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, to illustrate the type of information obtained from X-ray diffraction.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
For a compound with the molecular formula C₉H₁₂O₃, the theoretical elemental composition can be calculated. The experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the sample.
Table 5: Theoretical Elemental Composition of this compound (C₉H₁₂O₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 9 | 108.09 | 64.27 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.19 |
| Oxygen (O) | 16.00 | 3 | 48.00 | 28.54 |
| Total | | | 168.186 | 100.00 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Spiro Compounds
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the exocyclic double bond (a chromophore) conjugated with the carbonyl group of the carbonate is expected to give rise to characteristic absorption bands in the UV region.
The π → π* transition of the C=C double bond is typically a strong absorption. The n → π* transition of the carbonyl group is also expected, although it is generally weaker. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are dependent on the specific molecular structure and the solvent used. In some spiro compounds, UV-Vis spectroscopy has been used to characterize their electronic and optical properties. researchgate.netacs.org The analysis of UV-Vis spectra can be supported by theoretical calculations, such as Density Functional Theory (DFT), to better understand the electronic structure. acs.org
Table 6: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,4-Dioxaspiro[4.5]decan-8-one |
| 3-methyl-1,3,8-triazaspiro[4.5]decan-4-one |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
| 1,5-dioxaspiro[5.5]undecane-2,4-dione |
| 8-(3,4-dimethylbenzylidene)-6,10-dioxaspiro[4.5]decan-2-one |
| 1,3-Dioxaspiro[4.5]dec-7-ene |
| 1,2-Dioxaspiro[4.5]decan-3-one, 4-methylene- |
| 3-Methylene-1-oxaspiro[4.5]decan-2-one |
| 3-methyl-1,4-dioxaspiro[4.5]decan-2-one |
| 1,6-dioxaspiro[4.5]decane |
Computational and Theoretical Investigations of 4 Methylene 1,3 Dioxaspiro 4.5 Decan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules like 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one. researchgate.netmdpi.com DFT methods calculate the electron density of a molecule to determine its energy and other properties. researchgate.net For this spiroketal, DFT calculations would typically be employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Such calculations would also yield insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack, while the region around the exocyclic methylene (B1212753) group might also exhibit distinct electronic characteristics influencing its reactivity in cycloaddition or polymerization reactions.
Illustrative Data Table: Predicted Electronic Properties from DFT
| Property | Predicted Value (Illustrative) | Significance for this compound |
| HOMO Energy | -7.2 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.5 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific calculations for this compound would be required for actual data.
Theoretical Studies on Anomeric Effects in Spiroketal Systems
The spiroketal core of this compound is subject to stereoelectronic effects, most notably the anomeric effect. chemtube3d.com The anomeric effect is the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, contrary to what would be expected from steric considerations alone. scripps.edu This effect arises from a stabilizing interaction between a lone pair of electrons on one of the ring heteroatoms and the antibonding (σ*) orbital of the adjacent C-O bond. chemtube3d.comnih.gov
In a spiroketal like this one, the anomeric effect can be particularly significant, influencing the conformational preference of the entire spirocyclic system. Theoretical studies would investigate the various possible chair and boat conformations of the cyclohexane (B81311) ring and the envelope conformation of the dioxolanone ring. By calculating the relative energies of these conformers, researchers can determine the most stable three-dimensional structure. The anomeric effect in spiroketals can be "double," where each oxygen atom's lone pair interacts with the antibonding orbital of the C-O bond of the other ring, leading to enhanced stability for certain conformations. chemtube3d.com
Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these anomeric interactions by calculating the stabilization energy (E(2)) associated with the electron delocalization from the oxygen lone pair (n) to the σ* orbital of the C-O bond. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for structure verification and analysis. numberanalytics.comuncw.edu For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. scilit.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. github.io These predicted spectra can be compared with experimental data to confirm the structure or to help in the assignment of complex spectra.
IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the characteristic vibrational modes and their corresponding intensities. These can be correlated to specific functional groups, such as the C=O stretch of the carbonate, the C=C stretch of the methylene group, and the C-O stretches of the ether linkages.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus the UV-Vis absorption spectrum. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the λ_max values and intensities of the absorption bands.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectrum | Key Feature | Predicted Value (Illustrative) |
| ¹³C NMR | Carbonyl Carbon (C=O) | 154 ppm |
| ¹³C NMR | Spiro Carbon | 110 ppm |
| ¹³C NMR | Exocyclic Methylene (=CH₂) | 95 ppm |
| IR | Carbonyl Stretch (ν_C=O) | 1820 cm⁻¹ |
| IR | Methylene Stretch (ν_C=C) | 1680 cm⁻¹ |
| UV-Vis | λ_max | 210 nm |
Note: These are illustrative values based on the functional groups present. Actual values would require specific quantum chemical calculations.
Thermodynamic Property Analysis Related to Reactivity
Computational methods can be used to determine key thermodynamic properties of this compound, which are directly related to its stability and reactivity. nih.govdntb.gov.ua Properties such as the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and entropy (S°) can be calculated. researchgate.net
Furthermore, the stability of the spiroketal itself can be investigated by calculating the thermodynamics of its ring-opening reactions. This would provide insight into its stability under various conditions, such as in the presence of acids or bases.
Emerging Research Avenues and Future Outlook for 4 Methylene 1,3 Dioxaspiro 4.5 Decan 2 One
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective synthetic routes is paramount for the exploration and application of 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one. Future research is likely to focus on novel catalytic systems that can provide high yields and stereocontrol.
One potential avenue is the adaptation of existing methods for the synthesis of related spiro-lactones. For instance, the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes has been shown to be an effective method for creating spiro[4.5]decane ring systems. nih.govresearchgate.net Subsequent modifications could then be explored to introduce the 1,3-dioxan-2-one (B34567) moiety.
Furthermore, research into catalytic processes for the synthesis of cyclic carbonates could be applied. bham.ac.uknih.gov The development of catalysts that can facilitate the one-pot synthesis of this compound from readily available starting materials would be a significant advancement. mdpi.com The use of organocatalysts, in particular, is a growing area of interest due to their potential for milder reaction conditions and reduced metal contamination. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Starting Materials | Key Transformation | Anticipated Advantages |
| Diels-Alder Cycloaddition | 5-Methylene-2(5H)-furanone, suitable diene | Cycloaddition followed by ring modification | Established route for spiro[4.5]decane core |
| Carbonate Synthesis | Spiro[4.5]decane diol | Phosgenation or transesterification | Direct formation of the dioxaspiro-decanone ring |
| Organocatalysis | To be identified | Catalytic cyclization | Mild conditions, stereoselectivity |
Development of Advanced Polymer Architectures and Composites
The exocyclic methylene (B1212753) group of this compound makes it a prime candidate for radical ring-opening polymerization (rROP). This process allows for the introduction of carbonate linkages into the backbone of addition polymers, leading to materials with tailored properties, such as biodegradability. bham.ac.ukacs.orgacs.org
Future research could explore the homopolymerization of this compound and its copolymerization with other vinyl monomers. This would enable the creation of a diverse range of polymer architectures, including:
Random and Alternating Copolymers: To fine-tune properties like glass transition temperature and degradation rate.
Block Copolymers: For applications in nanotechnology and drug delivery, where self-assembly into micelles or other nanostructures is desired.
Graft Copolymers: To create materials with unique surface properties or to compatibilize polymer blends.
The resulting polyesters and polycarbonates could find applications as biodegradable plastics, in biomedical devices, and as drug delivery vehicles. capes.gov.br
Biological Interaction Studies and Potential as Molecular Scaffolds
Spirocyclic structures are recognized as "privileged scaffolds" in medicinal chemistry, as their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets. tandfonline.comwikipedia.orgmskcc.orgrsc.org The spiroketal and spirolactone motifs, in particular, are found in numerous biologically active natural products. nih.govnih.gov
Investigation of Protein Binding Mechanisms
Future research should involve the screening of this compound and its derivatives against a variety of protein targets. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to study binding affinities and kinetics. The spirocyclic core can serve as a rigid anchor, while modifications to the cyclohexane (B81311) ring or the methylene group could be used to optimize interactions with specific protein binding pockets.
Enzyme Inhibition Studies
The lactone functionality within the 1,3-dioxaspiro[4.5]decan-2-one structure is a key feature that suggests potential as an enzyme inhibitor. Lactones are known to be involved in the mechanism of action of various enzyme inhibitors, including some anticancer drugs. Future studies could investigate the inhibitory activity of this compound against a range of enzymes, such as proteases, kinases, and hydrolases. The development of derivatives could lead to potent and selective inhibitors with therapeutic potential.
Development in Agrochemical Applications
Spirocyclic compounds have emerged as a promising class of molecules for the development of new agrochemicals, including insecticides, fungicides, and herbicides. nih.govacs.orgresearchgate.net Their novel modes of action can help to overcome the growing problem of resistance to existing pesticides. nih.govacs.orgresearchgate.net
Future research should focus on the systematic screening of this compound and its analogues for a range of agrochemical activities. Structure-activity relationship (SAR) studies could be conducted to identify the key structural features responsible for any observed bioactivity, guiding the design of more potent and selective agrochemicals. The biodegradability of polymers derived from this compound also suggests potential applications in controlled-release formulations for pesticides or fertilizers.
Table 2: Potential Agrochemical Applications of Spiro-compounds
| Application | Target Pests/Weeds | Potential Advantages |
| Insecticides | Sucking insects, mites | Novel modes of action, potential for reduced resistance |
| Fungicides | Various plant pathogenic fungi | Broad-spectrum activity, biodegradability |
| Herbicides | Broadleaf and grassy weeds | Selective weed control, new mechanisms of action |
Potential in Biolubricant Development
The development of biodegradable lubricants from renewable resources is an area of increasing importance. While direct research on the use of this compound in biolubricants is lacking, related spiro ortho carbonates have been investigated as lubricant additives. psgraw.com These compounds can improve the tribological properties of base oils.
Future research could explore the potential of this compound and its derivatives as additives in biolubricant formulations. Their ability to form protective films on metal surfaces could reduce friction and wear. Furthermore, their potential biodegradability would be a significant advantage over conventional petroleum-based additives. The antioxidant properties observed in some spirocyclic compounds could also contribute to the oxidative stability of biolubricants. nih.gov
Interfacing with Functional Materials Science for Tailored Applications
The true potential of this compound is unlocked when it is interfaced with the broader field of functional materials science. Through its polymerization and copolymerization, it can be integrated into a variety of material systems to impart specific functionalities. The radical ring-opening polymerization of cyclic ketene (B1206846) acetals, a class to which this compound belongs, is a versatile method for introducing ester linkages into the backbone of polymers. psu.edudigitellinc.com This capability is the foundation for creating materials with tailored degradability, a highly sought-after characteristic in fields ranging from biomedical devices to environmentally benign plastics.
The copolymerization of this compound with conventional vinyl monomers opens up a vast design space for new materials. By strategically selecting comonomers, it is possible to fine-tune the properties of the resulting copolymers. For instance, copolymerization with monomers like vinyl acetate (B1210297) or methyl methacrylate (B99206) can yield materials that balance the desirable properties of vinyl polymers with the biodegradability conferred by the ring-opened spiro-carbonate monomer. psu.edursc.org
Research on analogous compounds, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), has demonstrated the feasibility of creating degradable copolymers with controlled properties. psu.edursc.org The reactivity ratios of MDO with vinyl acetate have been determined, providing a framework for predicting the copolymer composition and, consequently, the material's properties. While specific reactivity ratios for this compound are not yet widely reported, the principles established for similar systems suggest a high degree of tunability.
The incorporation of this compound into polymer matrices can also be envisioned to create advanced composites and blends. The spirocyclic structure, once polymerized, is expected to influence the thermal and mechanical properties of the host material. For example, blending the polymer of this compound with commodity plastics could enhance their biodegradability without completely compromising their performance characteristics.
Furthermore, the carbonate and ester functionalities introduced upon polymerization can serve as sites for post-polymerization modification. This opens up possibilities for grafting other functional molecules onto the polymer backbone, leading to materials with tailored surface properties, drug-conjugation capabilities, or stimuli-responsive behavior. For example, functional terpolymers based on similar cyclic monomers have been explored as platforms for creating biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org
The table below illustrates the potential impact of incorporating this compound into various material systems, based on findings for analogous compounds.
| Material System | Potential Comonomer(s) | Anticipated Functional Enhancement | Potential Application Area |
| Biodegradable Polyesters | Vinyl Acetate, Methyl Methacrylate | Tunable degradation rates, controlled release of degradation byproducts. psu.edursc.org | Absorbable sutures, temporary implants, drug delivery matrices. rsc.org |
| Functional Copolymers | Glycidyl Methacrylate, Propargyl Acrylate | Introduction of reactive sites for post-polymerization modification. | Bio-conjugation, smart surfaces, responsive materials. |
| Polymer Blends | Poly(lactic acid) (PLA), Poly(caprolactone) (PCL) | Modification of mechanical properties and degradation profiles of existing bioplastics. | Enhanced packaging materials, agricultural films. |
| Composite Materials | Natural fibers (e.g., cellulose), inorganic fillers (e.g., silica) | Improved interfacial adhesion and creation of fully biodegradable composites. | "Green" composites for automotive and construction industries. |
The following table outlines key research findings from studies on analogous cyclic ketene acetals, which provide a strong rationale for the future investigation of this compound in functional materials.
| Research Finding | Significance for this compound |
| Radical ring-opening polymerization of 2-methylene-1,3-dioxepane (MDO) with vinyl acetate allows for the synthesis of copolymers with varying MDO content (1-70%). psu.edu | Demonstrates the feasibility of controlling the density of degradable ester linkages in the polymer backbone, suggesting that the degradation rate of copolymers of this compound could be precisely tuned. |
| Copolymers of MDO and vinyl acetate exhibit degradation in both acidic and alkaline solutions. rsc.org | Indicates that materials derived from this compound are likely to be hydrolytically degradable, a key feature for many biomedical and environmental applications. |
| Terpolymerization of MDO with functional monomers can create platforms for drug delivery systems. rsc.org | Suggests that this compound could be a valuable building block for advanced therapeutic materials. |
| The glass transition temperature of MDO-vinyl acetate copolymers increases with a higher vinyl acetate content. rsc.org | Implies that the thermal properties of copolymers of this compound can be tailored by adjusting the comonomer feed ratio. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
